
Methyl 5-isocyanatopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-isocyanatopentanoate is an organic compound with the molecular formula C7H11NO3 It is a derivative of pentanoic acid and contains both ester and isocyanate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 5-isocyanatopentanoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 5-aminopentanoate with phosgene. The reaction typically occurs under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:
Methyl 5-aminopentanoate+Phosgene→Methyl 5-isocyanatopentanoate+Hydrochloric acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene, a highly toxic gas, necessitates stringent safety measures, including closed systems and proper ventilation.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-isocyanatopentanoate undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form a primary amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions:
Alcohols and Amines: For addition reactions, common reagents include methanol, ethanol, and various amines.
Water: Hydrolysis reactions typically occur under aqueous conditions.
Catalysts: Polymerization reactions may require catalysts such as dibutyltin dilaurate.
Major Products:
Urethanes and Ureas: Formed from addition reactions with alcohols and amines.
Primary Amines: Formed from hydrolysis reactions.
Polyurethanes: Formed from polymerization reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 5-isocyanatopentanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Materials Science: The compound is utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.
Biological Research: It can be used to modify biomolecules through isocyanate chemistry, enabling the study of protein interactions and functions.
Wirkmechanismus
The mechanism of action of methyl 5-isocyanatopentanoate primarily involves the reactivity of the isocyanate group. Isocyanates are electrophilic and can react with nucleophiles such as hydroxyl and amino groups. This reactivity allows the compound to form covalent bonds with various substrates, leading to the formation of urethanes, ureas, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-isocyanatopentanoate can be compared with other isocyanate-containing compounds such as:
Methyl isocyanate: A simpler isocyanate compound with a similar reactivity profile but lacking the ester functionality.
Ethyl isocyanatopentanoate: Similar to this compound but with an ethyl ester group instead of a methyl ester group.
Uniqueness: this compound is unique due to the presence of both ester and isocyanate functional groups, which allows for a broader range of chemical reactivity and applications compared to simpler isocyanates.
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
methyl 5-isocyanatopentanoate |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)4-2-3-5-8-6-9/h2-5H2,1H3 |
InChI-Schlüssel |
MYRWIORDPCPHHO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


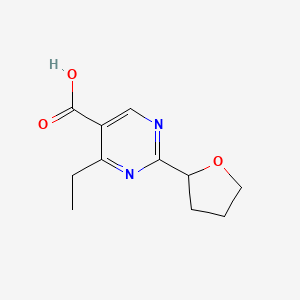
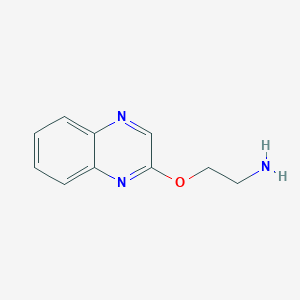

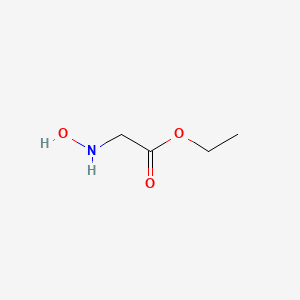

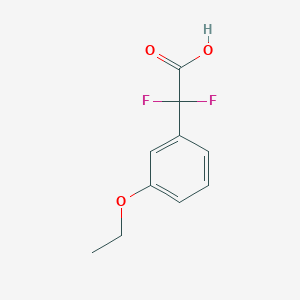
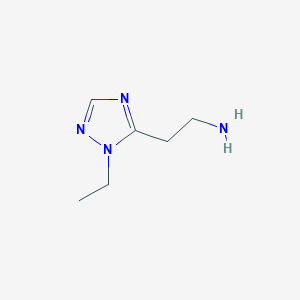


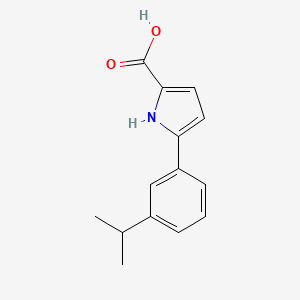
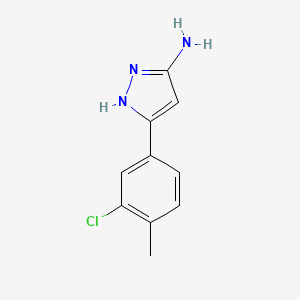
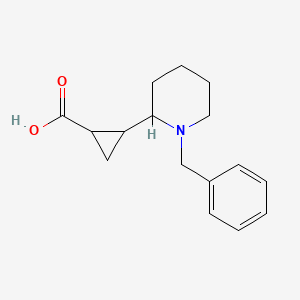
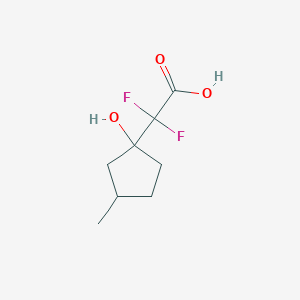
![2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B13536731.png)
